molecular formula C8H16N2O2 B082370 Dimethyl adipimidate CAS No. 13139-70-3

Dimethyl adipimidate

Cat. No. B082370
CAS RN: 13139-70-3
M. Wt: 172.22 g/mol
InChI Key: ZLFRJHOBQVVTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl adipimidate (DMA) is a chemical compound that is widely used in scientific research for its ability to crosslink proteins and other biomolecules. DMA is a bifunctional crosslinker that contains two reactive imidoester groups, which can react with primary amines on proteins to form covalent bonds. DMA has been used in various research fields, including biochemistry, cell biology, and immunology, to study protein-protein interactions, protein structure, and protein function.

Scientific Research Applications

Inhibition of Sickle Cell Sickling

  • pH Influence on Anti-Sickling Effects : DMA, a bifunctional imidoester, has shown effectiveness in inhibiting sickling in vitro. The reaction conditions have been optimized to inhibit sickling without impairing cell deformability, with a significant focus on pH levels (Pennathur-Das et al., 1984).
  • Prolongation of Sickle Cell Survival : DMA has been found to significantly prolong the survival of sickle cells, although immune sensitization can compromise this benefit. This underscores its potential in sickle cell therapy, subject to addressing immunogenicity concerns (Guis et al., 1984).
  • Mechanism of Antisickling Action : DMA's mechanism of action includes increasing deoxygenated sickle hemoglobin solubility and oxygen affinity. It reacts with hemoglobin S inside sickle erythrocytes to inhibit the aggregation process, thus preventing sickling (Waterman et al., 1975).

Protein and Nucleic Acid Research

  • Cross-Linking in Protein Studies : DMA has been used to study proximity relations between proteins in Escherichia coli, specifically in the ribosomal subunits, indicating its utility in protein-protein interaction studies (Expert-Bezancon et al., 1976).
  • Nucleic Acid Extraction : In a novel application, DMA has been employed in a silicon microfluidic system for the purification and extraction of nucleic acids, highlighting its potential in lab-on-a-chip technologies (Shin et al., 2014).

Hemoglobin Modification

  • Modification of Hemoglobin Properties : DMA's interaction with hemoglobin A has been shown to increase oxygen affinity, which has implications for understanding hemoglobin function and potential therapeutic applications (Pennathur-Das et al., 1979).

Cellular Studies

  • Effect on Red Blood Cell Transport and Shape : DMA's influence on potassium transport and shape change in red blood cells from sickle cell patients demonstrates its potential for therapeutic applications in sickle cell disease (Gibson et al., 2000).

properties

CAS RN

13139-70-3

Product Name

Dimethyl adipimidate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

dimethyl hexanediimidate

InChI

InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3

InChI Key

ZLFRJHOBQVVTOJ-UHFFFAOYSA-N

SMILES

COC(=N)CCCCC(=N)OC

Canonical SMILES

COC(=N)CCCCC(=N)OC

synonyms

Adipimate, Dimethyl
Adipimidate, Dimethyl
Adipinamidate, Dimethyl
Dimethyl Adipimate
Dimethyl Adipimidate
Dimethyl Adipinamidate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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